molecular formula C6H12Cl2N2S B2644556 (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride CAS No. 1423015-65-9

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B2644556
CAS No.: 1423015-65-9
M. Wt: 215.14
InChI Key: NSIYHWIWQYUIEN-FHNDMYTFSA-N
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Description

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in large quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various binding interactions, influencing the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoles: These compounds also contain a nitrogen-sulfur heterocycle and have similar applications in drug development and chemical synthesis.

    Imidazoles: Another class of nitrogen-containing heterocycles with broad applications in pharmaceuticals and materials science.

Uniqueness

What sets (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride apart is its specific substitution pattern and the presence of the ethanamine side chain, which can confer unique biological activity and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-4(7)6-3-9-5(2)8-6;;/h3-4H,7H2,1-2H3;2*1H/t4-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIYHWIWQYUIEN-FHNDMYTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)[C@H](C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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